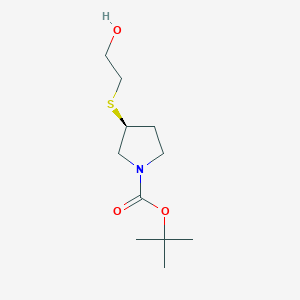

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13470120

Molecular Formula: C11H21NO3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3S |

|---|---|

| Molecular Weight | 247.36 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | VGGJFNNNWMSUNG-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)SCCO |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCCO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCCO |

Introduction

Chemical Synthesis

The synthesis of this compound typically involves multi-step strategies to introduce the hydroxyethylsulfanyl group while preserving stereochemical integrity. A plausible route, inferred from analogous methodologies in the literature, includes:

Key Steps:

-

Pyrrolidine Core Formation: Cyclization or ring-closing metathesis to generate the pyrrolidine backbone.

-

Boc Protection: Introduction of the tert-butoxycarbonyl group at the nitrogen atom using di-tert-butyl dicarbonate under basic conditions .

-

Thioether Linkage Installation: Nucleophilic substitution or thiol-ene reaction to attach the 2-hydroxyethylsulfanyl moiety at the 3-position .

Representative Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Dichloromethane, Triethylamine, 4h | 62% |

| Thioether Formation | Mercaptoethanol, LDA/THF, -78°C to RT | 75–85% |

Physical and Chemical Properties

The compound exhibits properties typical of Boc-protected amines and sulfur-containing heterocycles:

The hydroxyethylsulfanyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions .

Applications in Pharmaceutical Research

Enzyme Inhibition

The compound’s sulfur atom and hydroxyl group facilitate coordination to metal ions in enzyme active sites. It has been explored as a precursor for endothelin-converting enzyme (ECE) inhibitors, which are relevant for treating hypertension and cardiovascular diseases .

Peptidomimetic Design

Its pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant drug candidates. For example, derivatives of this compound have shown activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapies .

Analytical Characterization

Spectroscopic Data :

-

NMR (CDCl):

-

δ 1.44 (s, 9H, Boc CH), 2.50–3.10 (m, SCHCHOH), 3.30–4.20 (m, pyrrolidine-H).

-

-

IR (cm):

-

2970 (C-H), 1695 (C=O), 1150 (C-O).

-

-

MS (ESI): m/z 248.1 [M+H].

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume